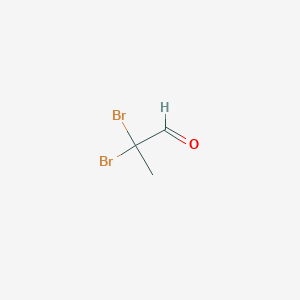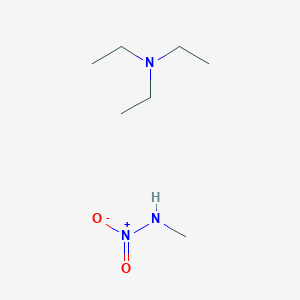![molecular formula C17H20O2 B14486183 1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene) CAS No. 65201-78-7](/img/structure/B14486183.png)
1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylbenzyloxy)methane is an organic compound characterized by the presence of two 4-methylbenzyloxy groups attached to a central methane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylbenzyloxy)methane typically involves the reaction of 4-methylbenzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the hydroxyl groups of the alcohol react with the formaldehyde to form the desired bis(4-methylbenzyloxy)methane.
Industrial Production Methods
In an industrial setting, the production of bis(4-methylbenzyloxy)methane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylbenzyloxy)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The aromatic rings in bis(4-methylbenzyloxy)methane can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Toluene or other simpler hydrocarbons.
Substitution: Nitro derivatives or halogenated compounds.
Aplicaciones Científicas De Investigación
Bis(4-methylbenzyloxy)methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of bis(4-methylbenzyloxy)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methylbenzyl)methane
- Bis(4-methylphenyl)methane
- Bis(4-methylbenzyloxy)ethane
Uniqueness
Bis(4-methylbenzyloxy)methane is unique due to the presence of two 4-methylbenzyloxy groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
65201-78-7 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-14-3-7-16(8-4-14)11-18-13-19-12-17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
Clave InChI |
CLEYGTDICQNEND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COCOCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedioate](/img/structure/B14486103.png)

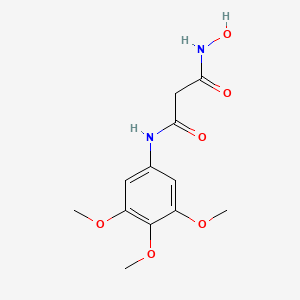
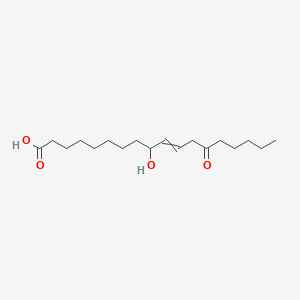
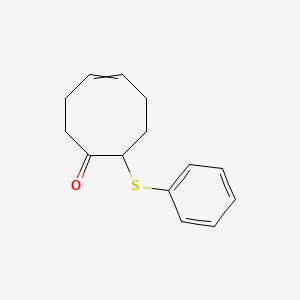


![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)
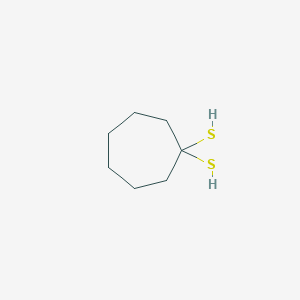

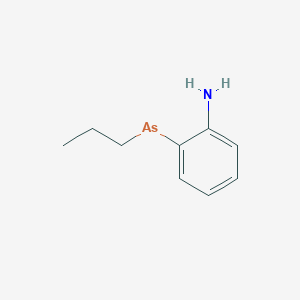
![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
